molecular formula C9H11F2N B14061939 2-(2-(Difluoromethyl)phenyl)ethanamine

2-(2-(Difluoromethyl)phenyl)ethanamine

Cat. No.: B14061939
M. Wt: 171.19 g/mol
InChI Key: HZZWHXHUEQGECX-UHFFFAOYSA-N
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Description

2-(2-(Difluoromethyl)phenyl)ethanamine is an organic compound with the molecular formula C9H11F2N and a molecular weight of 171.19 g/mol It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethyl)phenyl)ethanamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl ketones, while reduction may produce difluoromethylated phenyl alcohols .

Mechanism of Action

The mechanism of action of 2-(2-(Difluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Difluoromethyl)phenyl)ethanamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, particularly in pharmaceuticals and chemical research .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2-[2-(difluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H11F2N/c10-9(11)8-4-2-1-3-7(8)5-6-12/h1-4,9H,5-6,12H2

InChI Key

HZZWHXHUEQGECX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCN)C(F)F

Origin of Product

United States

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